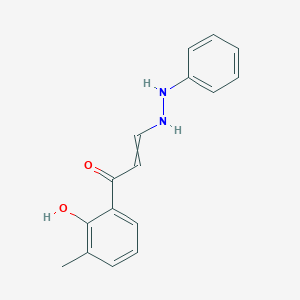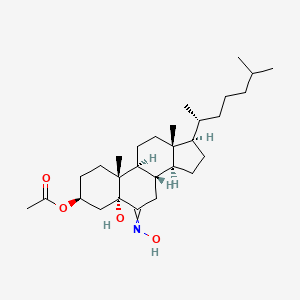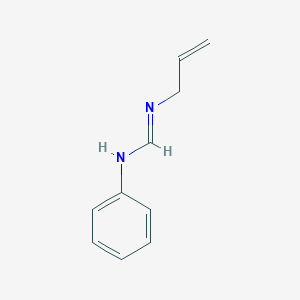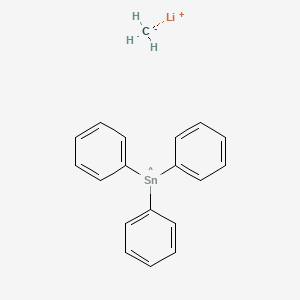![molecular formula C9H9N5O B14493394 4-Methyl-4,5-dihydrotetrazolo[1,5-a]quinazolin-5-ol CAS No. 65461-99-6](/img/structure/B14493394.png)
4-Methyl-4,5-dihydrotetrazolo[1,5-a]quinazolin-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-4,5-dihydrotetrazolo[1,5-a]quinazolin-5-ol is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of tetrazoloquinazolines, which are characterized by a fused ring system containing both tetrazole and quinazoline moieties. The presence of these rings imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4,5-dihydrotetrazolo[1,5-a]quinazolin-5-ol typically involves the reaction of anthranilic acid with cyanamide under controlled conditions. The reaction is carried out at a temperature range of 80°C to 100°C, leading to the formation of the desired compound . The process involves multiple steps, including cyclization and subsequent modifications to achieve the final product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the compound. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-4,5-dihydrotetrazolo[1,5-a]quinazolin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The tetrazole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions include quinazoline derivatives, dihydro derivatives, and substituted tetrazoloquinazolines. These products retain the core structure of the original compound while exhibiting modified properties .
Applications De Recherche Scientifique
4-Methyl-4,5-dihydrotetrazolo[1,5-a]quinazolin-5-ol has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Methyl-4,5-dihydrotetrazolo[1,5-a]quinazolin-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The tetrazole and quinazoline rings play a crucial role in these interactions, contributing to the compound’s overall efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrazoloquinazolines: Compounds with similar fused ring systems.
Quinazoline Derivatives: Compounds containing the quinazoline moiety.
Tetrazole Derivatives: Compounds with the tetrazole ring.
Uniqueness
4-Methyl-4,5-dihydrotetrazolo[1,5-a]quinazolin-5-ol stands out due to its specific substitution pattern and the presence of both tetrazole and quinazoline rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
65461-99-6 |
|---|---|
Formule moléculaire |
C9H9N5O |
Poids moléculaire |
203.20 g/mol |
Nom IUPAC |
4-methyl-5H-tetrazolo[1,5-a]quinazolin-5-ol |
InChI |
InChI=1S/C9H9N5O/c1-13-8(15)6-4-2-3-5-7(6)14-9(13)10-11-12-14/h2-5,8,15H,1H3 |
Clé InChI |
WDZAULAMCRSPOU-UHFFFAOYSA-N |
SMILES canonique |
CN1C(C2=CC=CC=C2N3C1=NN=N3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Oxo-2,6-diphenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14493323.png)

![Trimethyl[(2-methylcyclohept-1-en-1-yl)oxy]silane](/img/structure/B14493327.png)
![Decyl[(4-hydroxyphenyl)methyl]sulfanium bromide](/img/structure/B14493329.png)



![4-[2-(Morpholin-4-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14493354.png)


![{[(2-Chlorophenyl)methyl]amino}acetonitrile](/img/structure/B14493370.png)
![2-Naphthalenecarboxamide, 4-[[[4-[[3-[[(1,1-dimethylethyl)amino]sulfonyl]-4-hydroxy-8-[(methylsulfonyl)amino]-1-naphthalenyl]azo]phenyl]sulfonyl]amino]-1-hydroxy-N,N-dioctadecyl-](/img/structure/B14493373.png)
![5-Hydroxy-2-[(triphenylmethoxy)methyl]-4H-pyran-4-one](/img/structure/B14493374.png)
